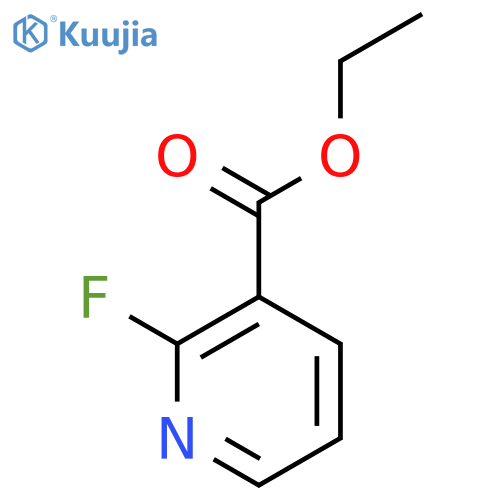

Cas no 113898-56-9 (Ethyl 2-fluoropyridine-3-carboxylate)

113898-56-9 structure

商品名:Ethyl 2-fluoropyridine-3-carboxylate

Ethyl 2-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-fluoronicotinate

- Ethyl 2-fluoronicotite

- ethyl 2-fluoropyridine-3-carboxylate

- 3-Pyridinecarboxylic acid,2-fluoro-,ethyl ester

- 2-Fluoro-3-pyridinecarboxylic acid ethyl ester

- 3-(ethoxycarbonyl)-2-fluoropyridine

- DTXSID20558614

- 113898-56-9

- MFCD14698241

- AKVVBYDLMJMJRW-UHFFFAOYSA-N

- DB-342933

- 2-Fluoro-nicotinic acid ethyl ester

- Ethyl2-fluoronicotinate

- SY345577

- 3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester

- SCHEMBL12897074

- SB53419

- CS-0089688

- AKOS016000891

- AS-43572

- Ethyl 2-fluoropyridine-3-carboxylate

-

- MDL: MFCD14698241

- インチ: InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3

- InChIKey: AKVVBYDLMJMJRW-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(F)N=CC=C1

計算された属性

- せいみつぶんしりょう: 169.05400

- どういたいしつりょう: 169.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.197±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 238.9±25.0 ºC (760 Torr),

- フラッシュポイント: 98.3±23.2 ºC,

- ようかいど: 微溶性(5.4 g/l)(25ºC)、

- PSA: 39.19000

- LogP: 1.39740

Ethyl 2-fluoropyridine-3-carboxylate セキュリティ情報

Ethyl 2-fluoropyridine-3-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 2-fluoropyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC910913-1g |

Ethyl 2-fluoropyridine-3-carboxylate |

113898-56-9 | 96% | 1g |

£36.00 | 2025-02-22 | |

| TRC | E918188-250mg |

Ethyl 2-fluoropyridine-3-carboxylate |

113898-56-9 | 250mg |

$110.00 | 2023-05-18 | ||

| 1PlusChem | 1P000AHN-1g |

3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |

113898-56-9 | 98% | 1g |

$22.00 | 2023-12-26 | |

| A2B Chem LLC | AA12795-25g |

Ethyl 2-fluoropyridine-3-carboxylate |

113898-56-9 | 96% | 25g |

$271.00 | 2024-04-20 | |

| 1PlusChem | 1P000AHN-25g |

3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |

113898-56-9 | 98% | 25g |

$247.00 | 2023-12-26 | |

| A2B Chem LLC | AA12795-5g |

Ethyl 2-fluoropyridine-3-carboxylate |

113898-56-9 | 96% | 5g |

$86.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160328-1g |

Ethyl 2-fluoronicotinate |

113898-56-9 | 98% | 1g |

¥175.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1254135-5g |

3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |

113898-56-9 | 98% | 5g |

$110 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1254135-1g |

3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester |

113898-56-9 | 98% | 1g |

$65 | 2025-02-26 | |

| Chemenu | CM132132-10g |

ethyl 2-fluoronicotinate |

113898-56-9 | 95% | 10g |

$1112 | 2023-02-19 |

Ethyl 2-fluoropyridine-3-carboxylate 関連文献

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

113898-56-9 (Ethyl 2-fluoropyridine-3-carboxylate) 関連製品

- 116241-59-9(Ethyl 6-fluoronicotinate)

- 117671-02-0(2,6-Difluoro-nicotinic Acid Methyl Ester)

- 446-26-4(Methyl 2-fluoronicotinate)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 503537-97-1(4-bromooct-1-ene)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬